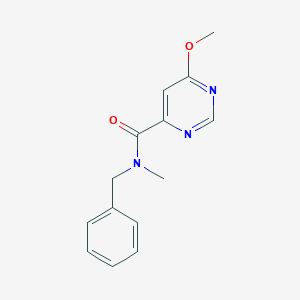

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide, also known as BMPC, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. BMPC has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

- Design and Synthesis : Researchers have designed and synthesized novel N-substituted benzimidazole carboxamides with varying numbers of methoxy and/or hydroxy groups. These modifications allow investigation of their impact on biological activity .

- Promising Derivatives : Among these derivatives, N-methyl-substituted compounds with hydroxyl and methoxy groups on the phenyl ring and cyano groups on the benzimidazole nuclei showed pronounced antiproliferative activity against the MCF-7 cell line (IC50 = 3.1 μM). Cyano-substituted derivatives also exhibited strong antiproliferative effects (IC50 = 1.2–5.3 μM) .

- Comparison to BHT : Several tested compounds demonstrated significantly improved antioxidative activity compared to the standard antioxidant BHT (butylated hydroxytoluene). These findings suggest potential applications in combating oxidative stress .

- In Vitro Confirmation : Compounds 9, 10, 32, and 36 exhibited antioxidant ability both in vitro and in cells, emphasizing their potential as antioxidants .

- Compound 8 : A derivative with two hydroxy and one methoxy group on the phenyl ring (Compound 8) displayed strong antibacterial activity against the Gram-positive strain E. faecalis (MIC = 8 μM) .

- Special Issue : This research contributes to the field of heterocycles in medicinal chemistry, where novel compounds are explored for therapeutic applications .

- Recent Advances : The compound’s structure, including the pyrimidine core, aligns with recent research on directly-fluorinated five-membered heterocycles. These compounds have shown promise in anticancer and antimicrobial activities .

- Protective Groups : The presence of multiple functional groups in this compound highlights the importance of protective groups in organic synthesis. These groups enable chemoselectivity during subsequent reactions .

Antiproliferative Activity

Antioxidative Activity

Antibacterial Activity

Heterocyclic Medicinal Chemistry

Fluorinated Heterocycles

Chemoselectivity and Functional Group Modification

properties

IUPAC Name |

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-17(9-11-6-4-3-5-7-11)14(18)12-8-13(19-2)16-10-15-12/h3-8,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTIYPLLUCFADK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2389969.png)

![2-Phenyl-3-[(2-phenylimidazo[1,2-a]pyridin-3-yl)disulfanyl]imidazo[1,2-a]pyridine](/img/structure/B2389970.png)

![(3R,4S)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2389972.png)

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2389975.png)

![10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2389980.png)

![1-[3-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2389982.png)

![3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2389987.png)